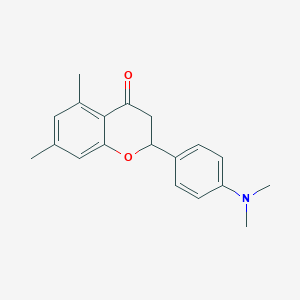
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one is an organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromanone core substituted with dimethylamino and methyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate chromanone precursors under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions, particularly on the aromatic ring, can be carried out using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound’s chromophoric properties allow it to absorb and emit light, making it useful in fluorescence-based applications. Additionally, its structural features enable it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
2-(4-(Dimethylamino)phenyl)benzothiazole: Similar chromophoric properties but different core structure.
4-(Dimethylamino)phenyl)-vinylquinoxalines: Used in nonlinear optical applications.
4-(Dimethylamino)phenethyl alcohol: Different functional groups but similar aromatic substitution.
Uniqueness
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one stands out due to its unique combination of a chromanone core with dimethylamino and methyl substitutions, which confer distinct chemical and physical properties
属性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5,7-dimethyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-9-13(2)19-16(21)11-17(22-18(19)10-12)14-5-7-15(8-6-14)20(3)4/h5-10,17H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOBTDXPKBPUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
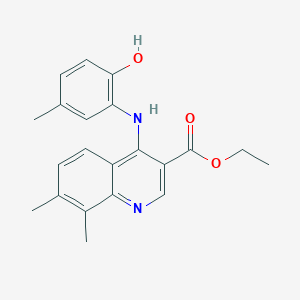
![8-[(Dimethylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7746767.png)
![3-(2,5-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7746777.png)
![8-[(dibutylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7746780.png)
![2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid](/img/structure/B7746792.png)
![2-[4-[(4-methoxyphenyl)carbamoyl]phenoxy]propanoic Acid](/img/structure/B7746797.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide](/img/structure/B7746800.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide](/img/structure/B7746801.png)
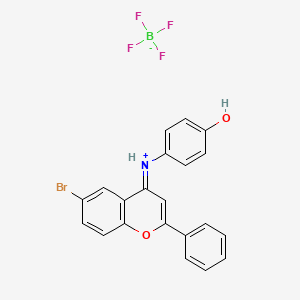
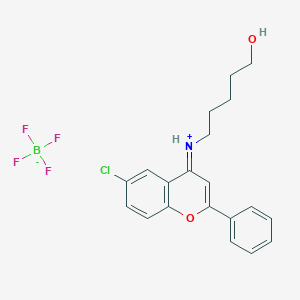
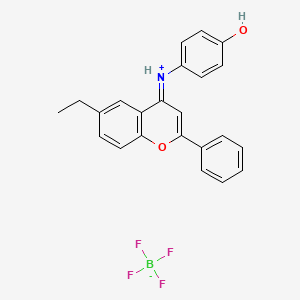
![(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate](/img/structure/B7746827.png)
![2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid](/img/structure/B7746834.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B7746840.png)
